molecular formula C5H11NO B6205174 3-amino-2-methylcyclobutan-1-ol, Mixture of diastereomers CAS No. 2731008-42-5

3-amino-2-methylcyclobutan-1-ol, Mixture of diastereomers

Cat. No.: B6205174
CAS No.: 2731008-42-5
M. Wt: 101.15 g/mol
InChI Key: XBUQLTJSCHMBOK-UHFFFAOYSA-N
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Description

3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, is a cyclic amino alcohol compound It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclobutane ring The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, the hydroxyl group can be introduced by reacting the cyclobutane ring with a hydroxylating agent, while the amino group can be introduced using an amination reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathways.

    Purification: Techniques such as crystallization or chromatography to separate the diastereomers and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-methylcyclobutan-1-ol: Similar structure but different positioning of the amino and hydroxyl groups.

    3-amino-2-methylcyclopentanol: Similar functional groups but with a five-membered ring instead of a four-membered ring.

    3-amino-2-methylcyclobutanone: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness

3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, is unique due to its specific arrangement of functional groups on a cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2731008-42-5

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

3-amino-2-methylcyclobutan-1-ol

InChI

InChI=1S/C5H11NO/c1-3-4(6)2-5(3)7/h3-5,7H,2,6H2,1H3

InChI Key

XBUQLTJSCHMBOK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC1O)N

Purity

95

Origin of Product

United States

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